molecular formula C12H10N2O2 B8513323 3-Methyl-2-(3-nitrophenyl)pyridine

3-Methyl-2-(3-nitrophenyl)pyridine

Cat. No.: B8513323
M. Wt: 214.22 g/mol
InChI Key: FNAJTNOBBVXHTG-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-nitrophenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 2-position of the pyridine ring. The nitro group at the meta position of the phenyl ring distinguishes it from other derivatives with substituents at para or ortho positions, which may influence electronic, steric, and reactivity profiles .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyl-2-(3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-4-3-7-13-12(9)10-5-2-6-11(8-10)14(15)16/h2-8H,1H3

InChI Key

FNAJTNOBBVXHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Compound 25: 3-Methyl-2-(4-methylphenyl)pyridine

  • Structure : 3-methylpyridine with a para-methylphenyl group at position 2.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 2-bromo-β-picoline, yielding 48% using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .
  • Application : Serves as a prochiral precursor for synthesizing atropisomeric biaryls through CH activation directed by nitrogen’s lone electron pair .
  • Comparison : Unlike the target compound, the para-methyl group in 25 is electron-donating, which may reduce steric hindrance compared to the nitro group. The nitro group’s electron-withdrawing nature in the target compound could alter reaction kinetics in cross-coupling or catalytic processes.

Compound 27: 3-Methyl-2-(2-methoxyphenyl)pyridine

  • Structure : Methoxy substituent at the ortho position of the phenyl ring.
  • Synthesis : Similar methodology to compound 25 but with 2-methoxyphenylboronic acid .
  • Comparison: The ortho-methoxy group introduces steric hindrance and electronic effects distinct from the meta-nitro group.

Pharmaceutical Derivatives and Impurities

Barnidipine Hydrochloride Impurities

  • Impurity 2 : (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.
  • Impurity 3 : 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.
  • Relevance : Both impurities share the 4-(3-nitrophenyl)pyridine core but include bulky ester and benzyl-pyrrolidinyl groups. Their presence in barnidipine highlights the importance of nitro-substituted pyridines in drug synthesis and the need for stringent impurity control under ICH guidelines (<0.10%) .

Nitrendipine Metabolites (M2a, M2b)

  • Structure : M2a (3-carboxy, 5-carbomethoxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine) and M2b (3-carboethoxy, 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine).
  • Comparison : These metabolites retain the 4-(3-nitrophenyl)pyridine framework but differ in ester substituents. The nitro group’s meta position likely enhances metabolic stability compared to ortho or para positions, as seen in their detection in urine post-metabolism .

Electronic and Steric Effects

  • Nitro vs. Methyl (para): Electron-donating effect increases ring electron density, favoring reactions like cross-coupling . Methoxy (ortho): Steric hindrance at ortho position may limit rotational freedom in biaryls, influencing atropisomer formation .

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